molecular formula C15H16O9·1.5H2O B191201 Esculin hydrate CAS No. 66778-17-4

Esculin hydrate

Cat. No. B191201
CAS RN: 66778-17-4
M. Wt: 358.3 g/mol
InChI Key: CQYPGSKIFJFVDQ-QWFKVUSTSA-N
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Description

Synthesis Analysis

The oxidative oligomerization of esculin by laccase from Trametes versicolor was performed in the presence of ethanol, a biocompatible co-solvent for food and nutraceutical applications . The formation of a precipitate was associated with the oligomerization reaction .


Molecular Structure Analysis

Esculin hydrate has an empirical formula of C15H16O9 · xH2O and a molecular weight of 340.28 (anhydrous basis) . Its SMILES string is O.OC[C@H]1OC@@HOc3cc2O)C@HC@@H[C@@H]1O .


Chemical Reactions Analysis

The enzymatic polymerization of esculin can render it into high molecular weight polyphenols that present increased solubility, thermostability, or antioxidant properties . The presence of esculin oligomers was confirmed by MALDI-TOF analysis, which identified a repetition unit of 338 Da with a degree of polymerization up to 9 .


Physical And Chemical Properties Analysis

This compound has a specific optical rotation of -84° to -87° (20°C, 589 nm) (c=1.5, dioxane/H2O 1:1) . It appears as a white to cream solid .

Scientific Research Applications

1. Chromatographic Analysis in Pharmaceutical Industry

  • Esculin hydrate is used in the pharmaceutical industry for its intravenous effect and anti-inflammatory properties. It's a key component in many anti-inflammatory remedies and is analyzed using hydrophilic interaction chromatography for its separation and quantitation in ointments (Abdulla & Rasheed, 2020).

2. Anti-Inflammatory and Vascular Applications

  • Derived from traditional Chinese herbs, this compound demonstrates significant effects in treating inflammatory and vascular diseases. It suppresses inflammatory reactions in macrophages and protects against endotoxin shock in mice, as well as inhibiting NO production via NF-κB activation (Li et al., 2016).

3. Cosmetics and Skin Care Products

  • This compound is applied in cosmetics through the enzymatic synthesis of flavonoid esters. Its incorporation in gel emulsions shows significant hydration effects and good dermatological compatibility, making it prospective for skin care products (Milivojević et al., 2019).

4. Study of Phloem-Transport Velocity

  • In plant physiology, this compound is used to demonstrate changes in phloem transport velocity in response to environmental cues, acting as a surrogate for Suc in live-imaging experiments (Knox et al., 2018).

5. Renoprotection and Anti-Diabetic Effects

  • This compound exhibits renoprotective effects and potential therapeutic properties against diabetes and oxidative stress-related inflammatory processes in the kidney. This underscores its potential as a treatment option for diabetes (Kang et al., 2014).

6. Anti-Inflammatory Properties in vivo and in vitro

  • This compound displays potent anti-inflammatory activities both in vivo and in vitro, particularly by inhibiting the MAPK pathway. This suggests its potential as a preventive agent for inflammatory diseases (Niu et al., 2015).

7. Role in Phloem Transport and Sucrose Mimicry

  • Used as a sucrose mimic in botanical studies, this compound is significant for understanding phloem transport and long-distance communication in plants. It is recognized by Suc transporters, which makes it a useful tool for studying phloem dynamics (Knox et al., 2018).

8. Pharmaceutical Research on Esculin's Pharmacokinetics and Pharmacological Properties

  • Comprehensive research on this compound has been conducted to understand its pharmacokinetic characteristics and pharmacological effects, such as its anti-inflammatory, anti-oxidative, and anti-diabetic properties. This supports its application as therapeutic agents (Li et al., 2022).

9. Metabolic Profiling in Biological Systems

  • This compound's metabolic profile in vivo is studied using advanced chromatographic techniques, revealing its complex metabolic pathways, including hydrolysis, dehydrogenation, and glucuronidation. This is crucial for the development and understanding of esculin's biotransformation process (Wang et al., 2016).

10. Encapsulation in Sodium Alginate/Chitosan Microparticles

  • This compound is encapsulated in sodium alginate/chitosan microparticles, demonstrating its potential in therapy and drug delivery systems. The encapsulation procedures are optimized for functionality, particularly for protecting the compound in the gastrointestinal tract and promoting its release in the intestine (Tsirigotis-Maniecka et al., 2016).

Mechanism of Action

Esculin hydrate, also known as Esculin sesquihydrate, is a natural compound found in various plants and has been used in traditional Chinese medicine . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.

Target of Action

It is known to interact with various enzymes and proteins within the body, contributing to its diverse pharmacological effects .

Mode of Action

This compound’s mode of action is primarily through its antioxidant and anti-inflammatory activities . It is recognized by Suc transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues . It also inhibits oxidative stress in pathological conditions .

Biochemical Pathways

This compound affects several biochemical pathways. One significant pathway is the Nrf2/GPX4 signaling pathway . By activating this pathway, it inhibits the activation of hepatic stellate cells, effectively treating liver fibrosis .

Pharmacokinetics

The oral bioavailability of esculin is low, and the main metabolic pathway of esculin is extensive glucuronidation . The C-7 phenolic hydroxyl is its major metabolic site .

Result of Action

This compound has various molecular and cellular effects. It reduces the size of gastric ulcers and decreases increases in the levels of malondialdehyde (MDA) and the activity of myeloperoxidase (MPO) and catalase . It also decreases LPS-induced increases in the levels of TLR4, MyD88, IRAK4, and phosphorylated NF-ĸB in the lung, as well as levels of IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid (BALF) in a mouse model of acute lung injury .

Action Environment

Environmental factors can influence the action of this compound. For instance, fluctuations in cotyledon Suc levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport . Under acute changes in light levels, the phloem velocity mirrored changes in the expression of AtSUC2 . This suggests that under certain environmental conditions, transcriptional regulation may affect the abundance of AtSUC2 and thus regulate the phloem transport velocity .

properties

IUPAC Name

7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2/t10-,12-,13+,14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYPGSKIFJFVDQ-QWFKVUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583344
Record name 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66778-17-4
Record name 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of esculin hydrate in bacterial identification?

A1: this compound is a differential agent used in bacterial culture media. [] Certain bacterial species, like some strains of Aspergillus flavus and A. parasiticus, possess the enzyme esculinase. This enzyme hydrolyzes esculin to esculetin and glucose. Esculetin further reacts with ferric citrate present in the medium, producing a characteristic deep reddish-brown pigmentation. This color change aids in the identification and differentiation of these specific bacterial species. []

Q2: How does this compound contribute to the selective growth of certain bacteria?

A2: While this compound itself might not directly inhibit bacterial growth, it’s often used in combination with other selective agents. [] For instance, in a medium designed for the multiplex proliferation of Salmonella, Listeria monocytogenes, and Vibrio parahaemolyticus, this compound is combined with potassium tellurite, acriflavine, and nalidixic acid. [] This combination allows the target bacteria to grow while inhibiting the growth of non-target bacteria, aiding in their isolation and identification.

Q3: Beyond its use in bacterial culture media, what other applications have been explored for this compound?

A3: Research indicates that this compound possesses antioxidant properties. [] A study investigated the potential of Skimmia anquetilia extracts, which contain esculin sesquihydrate, for their hepatoprotective and nephroprotective effects. [] The study demonstrated that the presence of esculin sesquihydrate, alongside other phenolic and flavonoid compounds, contributed to the extract’s antioxidant activity, ultimately offering protection against liver and kidney damage in a model system. []

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